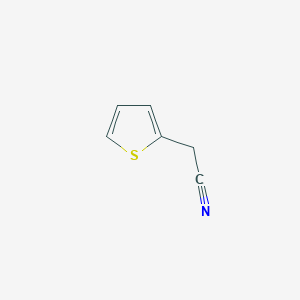

2-Thiopheneacetonitrile

Description

Properties

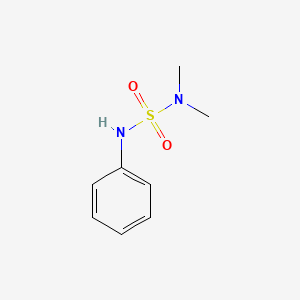

IUPAC Name |

2-thiophen-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSHQIDDCJTHAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066663 | |

| Record name | 2-Thiopheneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20893-30-5 | |

| Record name | 2-Thiopheneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20893-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiopheneacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020893305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiopheneacetonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiopheneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thienylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Thiopheneacetonitrile: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Thiopheneacetonitrile (CAS Number: 20893-30-5), a key heterocyclic building block in organic synthesis and pharmaceutical development. This document details its physicochemical properties, provides in-depth experimental protocols for its synthesis, and explores its application as a crucial intermediate in the synthesis of bioactive molecules, with a particular focus on the antibiotic cephalothin.

Core Properties of this compound

This compound, also known as 2-thienylacetonitrile, is a versatile chemical intermediate valued for the reactivity of both its nitrile group and its thiophene ring.[1] Its physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 20893-30-5 | [2][3][4] |

| Molecular Formula | C₆H₅NS | [2][3][4] |

| Molecular Weight | 123.18 g/mol | [2][3][4] |

| Appearance | Liquid | [2][5] |

| Density | 1.157 g/mL at 25 °C | [2] |

| Boiling Point | 115-120 °C at 22 mmHg | [2] |

| Melting Point | Not available | |

| Refractive Index | n20/D 1.542 | [2] |

| Flash Point | 102 °C (closed cup) | [2] |

Synthesis of this compound: A Detailed Experimental Protocol

A common and effective method for the synthesis of this compound involves a two-step process commencing with the chloromethylation of thiophene, followed by cyanation.[6][7]

Step 1: Synthesis of 2-Chloromethylthiophene

This initial step involves the reaction of thiophene with formaldehyde and hydrochloric acid to yield 2-chloromethylthiophene.

Materials:

-

Thiophene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Phosphorus Trichloride

-

Dichloromethane (DCM)

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, combine thiophene, paraformaldehyde, and concentrated hydrochloric acid.

-

Maintain the reaction at a low temperature (e.g., 0-5 °C) with constant stirring.

-

Slowly add phosphorus trichloride dropwise to the reaction mixture. This serves to increase the concentration of the acid.

-

After the addition is complete, allow the reaction to proceed for a specified time until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, extract the 2-chloromethylthiophene from the reaction mixture using dichloromethane.

Step 2: Synthesis of this compound

The crude 2-chloromethylthiophene from the previous step is then reacted with a cyanide salt to produce the final product.

Materials:

-

2-Chloromethylthiophene (from Step 1)

-

Sodium Cyanide

-

Acetone

-

Water

Procedure:

-

Prepare a solution of sodium cyanide in a mixed solvent of water and acetone.

-

Heat the cyanide solution to a temperature of 60-65 °C.

-

Slowly add the crude 2-chloromethylthiophene to the heated cyanide solution dropwise.

-

Maintain the reaction at this temperature with stirring for approximately 3 hours to ensure the reaction goes to completion.

-

After the reaction is complete, the this compound can be isolated through filtration and extraction with a suitable organic solvent like dichloromethane.

-

The final product can be purified by distillation under reduced pressure.

Below is a diagram illustrating the synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

Application in Drug Development: The Synthesis of Cephalothin

This compound is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the first-generation cephalosporin antibiotic, cephalothin.[2] The synthetic pathway from this compound to cephalothin involves the hydrolysis of the nitrile to 2-thiopheneacetic acid, which is then coupled with the β-lactam core, 7-aminocephalosporanic acid (7-ACA).[8]

Step 1: Hydrolysis of this compound to 2-Thiopheneacetic Acid

The nitrile group of this compound can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

Materials:

-

This compound

-

Sodium Hydroxide (or other suitable base)

-

Water

-

Hydrochloric Acid (for acidification)

Procedure:

-

In a reaction vessel, dissolve this compound in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux to facilitate the hydrolysis of the nitrile to the sodium salt of the carboxylic acid.

-

Monitor the reaction for completion.

-

After cooling, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 1.5-2.0.

-

The 2-thiopheneacetic acid will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry.

Step 2: Synthesis of Cephalothin via Amide Coupling

The final step involves the coupling of 2-thiopheneacetic acid with 7-aminocephalosporanic acid (7-ACA).

Materials:

-

2-Thiopheneacetic Acid (from Step 1)

-

7-Aminocephalosporanic Acid (7-ACA)

-

A suitable coupling agent (e.g., dicyclohexylcarbodiimide - DCC) or conversion to an acid chloride.

-

An appropriate solvent (e.g., dichloromethane, acetone)

Procedure (via Acid Chloride):

-

Activation of 2-Thiopheneacetic Acid: Convert 2-thiopheneacetic acid to its more reactive acid chloride derivative by reacting it with a chlorinating agent like thionyl chloride. This reaction is typically performed in an inert solvent.

-

Coupling Reaction: In a separate vessel, dissolve 7-ACA in a suitable solvent system, often maintaining a specific pH with the addition of a base.

-

Slowly add the 2-thiopheneacetyl chloride to the 7-ACA solution at a controlled low temperature.

-

Allow the reaction to proceed until the amide bond formation is complete.

-

Isolation and Purification: Acidify the reaction mixture to precipitate the crude cephalothin. The product is then collected by filtration, washed, and can be further purified by recrystallization.

The following diagram illustrates the synthetic pathway from this compound to Cephalothin.

Caption: Synthetic pathway from this compound to Cephalothin.

Biological Significance and Mechanism of Action of Cephalothin

The thiophene moiety, introduced via this compound, is a crucial component of the cephalothin molecule, contributing to its antibacterial activity. Cephalosporins, including cephalothin, are a class of β-lactam antibiotics that exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.

The mechanism of action involves the acylation of the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis and remodeling of peptidoglycan, a critical component of the bacterial cell wall. This inhibition leads to a weakened cell wall and ultimately results in cell lysis and bacterial death.

The diagram below outlines the mechanism of action of cephalothin.

Caption: Mechanism of action of Cephalothin.

Broader Applications and Future Outlook

While the synthesis of cephalothin is a prime example, the thiophene nucleus is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5][9][10] this compound, as a readily available and reactive precursor to the 2-thiopheneacetic acid moiety and other derivatives, continues to be a valuable tool for researchers in the exploration and development of new chemical entities with therapeutic potential. Its utility extends beyond pharmaceuticals into materials science, for instance, in the synthesis of gold-polythiophene core-shell nanospheres.[4] The versatility of this compound ensures its continued importance in both academic research and industrial applications.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. benchchem.com [benchchem.com]

- 3. Cephalothin synthesis - chemicalbook [chemicalbook.com]

- 4. nepjol.info [nepjol.info]

- 5. SYNTHESIS METHOD FOR PRODUCING TIOTROPIUM BROMIDE - Patent 2552912 [data.epo.org]

- 6. Synthetic method for 2-thiopheneacetic acid (2015) | Su Yunqing | 2 Citations [scispace.com]

- 7. CN104327040A - Synthetic method for 2-thiopheneacetic acid - Google Patents [patents.google.com]

- 8. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]

- 9. US8957209B2 - Methods for the synthesis of tiotropium bromide - Google Patents [patents.google.com]

- 10. medchemexpress.com [medchemexpress.com]

2-Thiopheneacetonitrile molecular structure and IUPAC name

An In-depth Technical Guide to 2-Thiopheneacetonitrile

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. This compound is a significant intermediate in the synthesis of various pharmaceuticals and fine chemicals, including antispasmodics and antibiotics like cephalothin.[1]

Molecular Structure and Nomenclature

This compound, also known as 2-thienylacetonitrile, is an organic compound featuring a thiophene ring substituted at the 2-position with a cyanomethyl (-CH₂CN) group.[2][3] The structure consists of a five-membered aromatic heterocycle containing one sulfur atom, attached to an acetonitrile moiety.

IUPAC Name: (Thiophen-2-yl)acetonitrile[2] Synonyms: 2-Thienylacetonitrile[3]

The definitive structural and molecular identifiers are summarized in the table below.

| Identifier | Value |

| CAS Number | 20893-30-5[3][4] |

| Molecular Formula | C₆H₅NS[3][4] |

| Molecular Weight | 123.18 g/mol [3][4] |

| SMILES String | N#CCc1cccs1 |

| InChI Key | CLSHQIDDCJTHAJ-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a liquid at room temperature.[4] Its key physical and chemical properties are compiled from various sources and presented below for easy reference.

| Property | Value |

| Appearance | Liquid[4] |

| Density | 1.157 g/mL at 25 °C[2] |

| Boiling Point | 235-238 °C at 760 mmHg[2] 115-120 °C at 22 mmHg[2] |

| Melting Point | -5 °C[5] |

| Flash Point | 102 °C (215.6 °F) - closed cup |

| Refractive Index (n20/D) | 1.542[2] |

| LogP | 1.13[5] |

Spectral Data Analysis

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While raw spectral data is not provided, typical spectral features can be inferred from its structure, and sources indicate the availability of various spectra.[6]

| Spectroscopy Type | Expected Features |

| ¹H NMR | Protons on the thiophene ring are expected in the aromatic region (~6.8-7.2 ppm). The methylene (-CH₂-) protons adjacent to the nitrile and thiophene ring would appear as a singlet in the aliphatic region (~3.8 ppm).[7] |

| ¹³C NMR | Signals corresponding to the nitrile carbon, the methylene carbon, and the four unique carbons of the thiophene ring are expected. |

| FT-IR | A sharp, medium-intensity absorption band characteristic of the nitrile group (C≡N stretch) is expected around 2250 cm⁻¹. Bands corresponding to C-H stretching of the aromatic thiophene ring and the aliphatic methylene group, as well as C=C stretching within the ring, would also be present.[8] |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (123.18). |

Experimental Protocols: Synthesis

The synthesis of this compound is commonly achieved through a two-step process starting from thiophene. The following protocol is a representative method based on published patent literature.[1][9]

Step 1: Synthesis of 2-Chloromethylthiophene

This step involves the chloromethylation of thiophene.

-

Reactants: Thiophene, paraformaldehyde, concentrated hydrochloric acid.

-

Reagent: Phosphorus trichloride (used to maintain acid concentration).[1]

-

Procedure:

-

Thiophene, paraformaldehyde, and concentrated hydrochloric acid are combined in a reaction vessel and cooled to a low temperature.

-

Phosphorus trichloride is added dropwise to the reaction mixture. Phosphorus trichloride reacts with water to generate hydrogen chloride gas, which maintains a high acid concentration and favors the formation of the desired product over the 2-hydroxymethylthiophene byproduct.[1]

-

The reaction proceeds to yield 2-chloromethylthiophene.

-

Step 2: Synthesis of this compound

This step involves the cyanation of the intermediate 2-chloromethylthiophene.

-

Reactants: 2-Chloromethylthiophene (from Step 1), sodium cyanide (or trimethylsilyl cyanide).[1][10]

-

Solvent: A mixed solvent system, such as water and acetone, is used.[1]

-

Procedure:

-

The 2-chloromethylthiophene intermediate is dissolved in the water/acetone solvent mixture.

-

Sodium cyanide is added to the solution. The molar ratio of 2-chloromethylthiophene to sodium cyanide is typically between 1:1 and 1:1.5.[1]

-

The reaction mixture is heated to a temperature between 50-80 °C and maintained for 3-6 hours.[1]

-

Upon completion, the reaction yields the target product, this compound. The product is then isolated and purified using standard laboratory techniques such as extraction and distillation.

-

Visualization of Synthesis Workflow

The logical flow of the synthesis protocol is depicted in the following diagram.

Caption: Synthesis workflow for this compound.

References

- 1. CN104513225A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. This compound | 20893-30-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. indiamart.com [indiamart.com]

- 5. This compound | CAS#:20893-30-5 | Chemsrc [chemsrc.com]

- 6. This compound(20893-30-5) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Thiopheneethanol(5402-55-1) 1H NMR spectrum [chemicalbook.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. CN104327040A - Synthetic method for 2-thiopheneacetic acid - Google Patents [patents.google.com]

- 10. CN103992302A - Synthesis process of 2-thiopheneacetic acid - Google Patents [patents.google.com]

Synthesis of 2-Thiopheneacetonitrile from 2-Chloromethylthiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-thiopheneacetonitrile, a key intermediate in the pharmaceutical and fine chemical industries, from 2-chloromethylthiophene. This document details the underlying chemical principles, experimental protocols, and purification methods. Quantitative data from various sources are presented for comparative analysis, and reaction pathways are visualized to facilitate understanding.

Introduction

This compound, also known as 2-thienylacetonitrile, is a valuable building block in organic synthesis. Its structural motif is found in a range of biologically active molecules. Notably, it serves as a crucial intermediate in the production of pharmaceuticals such as the broad-spectrum antibiotic cephalothin.[1] The synthesis of this compound is therefore of significant interest to the drug development and chemical research communities.

The most common and direct route to this compound involves the nucleophilic substitution of the chlorine atom in 2-chloromethylthiophene with a cyanide group. This guide will explore this primary synthetic route in detail, including variations in reagents and reaction conditions.

Chemical Synthesis

The core of the synthesis is a nucleophilic substitution reaction, specifically an SN2 reaction, where the cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion.

Reaction Scheme:

Reagents and Reaction Conditions

The successful synthesis of this compound hinges on the appropriate selection of reagents and careful control of reaction conditions. Key parameters include the choice of cyanide source, solvent system, temperature, and the potential use of a phase-transfer catalyst.

Table 1: Summary of Reaction Conditions for the Synthesis of this compound

| Cyanide Source | Solvent System | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sodium Cyanide | Water/Acetone (2:1 v/v) | None | 50-80 | 3-6 | >75 | [2] |

| Sodium Cyanide | Water | Tetrabutylammonium Bromide | 70 | 4 | High | [1] |

| Trimethylsilyl Cyanide | Butanone | Tetrabutylammonium Fluoride | 70 | 6 | 76.4 | CN103992302A |

Phase-Transfer Catalysis

The reaction between the water-soluble cyanide salt and the water-insoluble 2-chloromethylthiophene can be significantly accelerated by the use of a phase-transfer catalyst (PTC).[1] Quaternary ammonium salts, such as tetrabutylammonium bromide, are commonly employed. The PTC facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase, where it can react with the 2-chloromethylthiophene.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of 2-chloromethylthiophene and its subsequent conversion to this compound.

Synthesis of 2-Chloromethylthiophene (Starting Material)

The synthesis of the starting material, 2-chloromethylthiophene, is typically achieved through the chloromethylation of thiophene.

Procedure adapted from Organic Syntheses:

-

Materials: Thiophene, paraformaldehyde, concentrated hydrochloric acid, diethyl ether, saturated sodium bicarbonate solution, anhydrous calcium chloride.

-

Procedure:

-

In a well-ventilated fume hood, a mixture of thiophene and concentrated hydrochloric acid is cooled in an ice-salt bath.

-

Paraformaldehyde is added portion-wise while maintaining the temperature below 5°C.

-

The reaction mixture is stirred for several hours at low temperature.

-

The product is extracted with diethyl ether.

-

The combined organic extracts are washed with water and saturated sodium bicarbonate solution, then dried over anhydrous calcium chloride.

-

The solvent is removed by distillation, and the crude 2-chloromethylthiophene is purified by vacuum distillation.

-

Note: 2-Chloromethylthiophene is a lachrymator and should be handled with appropriate personal protective equipment in a fume hood. It is also known to be unstable and should be used relatively quickly after preparation or stored with a stabilizer.[3]

Synthesis of this compound using Sodium Cyanide

Procedure adapted from CN104513225A:

-

Materials: 2-chloromethylthiophene, sodium cyanide, acetone, water, dichloromethane.

-

Procedure:

-

In a reaction flask, dissolve sodium cyanide in water.

-

Add acetone to the solution to create a mixed solvent system.

-

Heat the mixture to 60-65°C.

-

Slowly add the crude 2-chloromethylthiophene to the heated cyanide solution over 30 minutes.

-

Maintain the reaction temperature and stir for an additional 3 hours.

-

After the reaction is complete, cool the mixture and filter to remove any solids.

-

Extract the aqueous layer with dichloromethane.

-

Separate the organic layer, dry it, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.[2]

-

Alternative Synthesis using Trimethylsilyl Cyanide

Trimethylsilyl cyanide (TMSCN) offers a less toxic alternative to alkali metal cyanides.

Procedure adapted from CN103992302A:

-

Materials: 2-chloromethylthiophene in butanone, trimethylsilyl cyanide, tetrabutylammonium fluoride.

-

Procedure:

-

To a reaction flask, add trimethylsilyl cyanide and a catalytic amount of tetrabutylammonium fluoride.

-

Heat the mixture to 70°C.

-

Slowly add a solution of 2-chloromethylthiophene in butanone.

-

Maintain the reaction at 70°C for 6 hours.

-

After cooling, separate the organic phase and wash it multiple times.

-

The solvent and unreacted starting materials are removed by distillation.

-

The final product, this compound, is purified by vacuum distillation.

-

Purification and Characterization

Purification

The primary method for purifying this compound is vacuum distillation .[2] For smaller scales or for the removal of closely related impurities, column chromatography on silica gel can be employed. A typical eluent system for column chromatography of thiophene derivatives is a mixture of hexane and ethyl acetate.[4]

Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₅NS | |

| Molecular Weight | 123.18 g/mol | |

| Appearance | Clear colorless to slightly brown liquid | [5] |

| Boiling Point | 115-120 °C at 22 mmHg | [5] |

| Density | 1.157 g/mL at 25 °C | |

| Refractive Index | n20/D 1.542 | |

| ¹H NMR (CDCl₃) | δ 7.32 (d, 1H), 7.21 (d, 1H), 7.07 (t, 1H), 3.85 (s, 2H) ppm (approx.) | [2] |

| ¹³C NMR (CDCl₃) | δ 130.5, 128.0, 127.5, 126.0, 116.5, 18.0 ppm (approx.) | |

| IR (thin film) | ν 2250 (C≡N stretch), 3100-3000 (aromatic C-H stretch) cm⁻¹ (approx.) |

Note: Approximate NMR and IR data are based on typical values for similar structures and may vary slightly based on experimental conditions.

Safety Information

Both the starting material and the final product, as well as the reagents used, have significant health and safety considerations.

-

2-Chloromethylthiophene: Is a lachrymator and is harmful if swallowed, in contact with skin, or if inhaled.[3] It is also unstable and can decompose, potentially violently, upon storage.[3]

-

Sodium Cyanide and Trimethylsilyl Cyanide: Are highly toxic and can be fatal if swallowed, in contact with skin, or if inhaled. Extreme caution must be exercised when handling these reagents, and appropriate safety protocols must be in place.

-

This compound: Is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[6]

All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Logical Relationships and Workflows

The following diagrams illustrate the chemical reaction pathway and a general experimental workflow for the synthesis of this compound.

Caption: Chemical synthesis pathway from thiophene to this compound.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-chloromethylthiophene is a robust and well-established method. The use of sodium cyanide in a mixed aqueous-organic solvent system provides good yields. The incorporation of a phase-transfer catalyst can enhance the reaction rate. For a less hazardous alternative, trimethylsilyl cyanide can be effectively employed. Careful control of reaction conditions and adherence to safety protocols are paramount for the successful and safe execution of this synthesis. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

Physical and chemical properties of 2-thienylacetonitrile

This guide provides a comprehensive overview of the core physical and chemical properties of 2-thienylacetonitrile, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and safety information to support its application in pharmaceutical and agrochemical synthesis.

Physical and Chemical Properties

2-Thienylacetonitrile is a pale yellow liquid that is soluble in common organic solvents.[1] It is recognized for its role as a versatile raw material in the synthesis of various intermediates, flavors, and specialty polymers.[1]

Table 1: Physical and Chemical Properties of 2-Thienylacetonitrile

| Property | Value | Source |

| Molecular Formula | C₆H₅NS | [1][2][3][4][5] |

| Molecular Weight | 123.18 g/mol | [2][3][5] |

| Appearance | Pale yellow liquid | [1][2] |

| Melting Point | 50-51 °C | [2] |

| Boiling Point | 115-120 °C at 22 mmHg; 235-238 °C at atmospheric pressure | [2] |

| Density | Approximately 1.14 g/cm³ to 1.157 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.542 | [2] |

| Flash Point | 102 °C (215.6 °F) - closed cup | |

| Solubility | Soluble in common organic solvents | [1] |

| CAS Number | 20893-30-5 | [3][4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2-thienylacetonitrile.

Table 2: Spectroscopic Identifiers for 2-Thienylacetonitrile

| Spectroscopic Identifier | Value |

| SMILES String | N#CCc1cccs1 |

| InChI | 1S/C6H5NS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3H2 |

| InChI Key | CLSHQIDDCJTHAJ-UHFFFAOYSA-N |

Chemical Reactivity and Stability

2-Thienylacetonitrile's reactivity is centered around the nitrile group and the thienyl ring, making it a valuable building block in organic synthesis.[1] It is used as a reagent in the synthesis of monodisperse Au/Au@polythiophene core/shell nanospheres.[2]

Nitriles, as a class, can undergo polymerization in the presence of certain metals and their compounds. They are generally incompatible with strong oxidizing acids, which can lead to violent reactions. Mixing nitriles with bases can result in the formation of hydrogen cyanide.

Safety and Handling Precautions

2-Thienylacetonitrile is considered hazardous for transport and requires careful handling.[1] It is classified as a combustible acute toxicant.

Hazard Classifications:

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 4

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2

-

Specific Target Organ Toxicity (Single Exposure): Category 3, affecting the respiratory system

Precautionary Measures:

-

Handling: Use in a well-ventilated area or under a fume hood.[6][7] Avoid contact with skin, eyes, and clothing.[6] Keep away from heat, sparks, and open flames.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.[7] A dust mask (type N95) or appropriate respirator should be used when vapours may be generated.

-

Storage: Store in a cool, dark, and well-ventilated place in a tightly closed container.[8] Keep away from incompatible materials such as oxidizing agents.[8]

-

First Aid: In case of inhalation, move the person to fresh air.[6] For skin contact, remove contaminated clothing and rinse the skin with plenty of water.[6] If in eyes, rinse cautiously with water for several minutes.[6] If swallowed, rinse mouth and seek medical attention.[6]

Caption: Logical workflow for the safe handling of 2-thienylacetonitrile.

Experimental Protocols

Synthesis of 2-Thienylacetonitrile

A common method for the preparation of 2-thienylacetonitrile involves a two-step process starting from thiophene.[9]

Step 1: Preparation of 2-Chloromethylthiophene

-

Reactants: Thiophene, paraformaldehyde, and concentrated hydrochloric acid.[9]

-

Procedure:

-

A mixture of paraformaldehyde and concentrated hydrochloric acid is stirred at a low temperature (0-5°C).[9]

-

Thiophene is slowly added dropwise to the mixture over 10-30 minutes.[9]

-

The reaction is kept at this temperature for 1-2 hours after the addition is complete.[9]

-

Phosphorus trichloride is then added dropwise over 1-3 hours while maintaining the temperature at 0-5°C. The addition of phosphorus trichloride increases the concentration of hydrochloric acid, thereby improving the yield.[9]

-

Step 2: Preparation of 2-Thienylacetonitrile

-

Reactants: 2-Chloromethylthiophene (from Step 1) and sodium cyanide.[9]

-

Solvent: A mixed solvent of water and acetone is used to increase the solubility of the reactants and act as a phase transfer catalyst.[9]

-

Procedure:

-

Solid sodium cyanide is dissolved in water in a reaction vessel.[9]

-

Acetone is added to the solution.[9]

-

The crude 2-chloromethylthiophene from the previous step is added dropwise to the sodium cyanide solution while heating to 50-80°C (a specific example mentions 60-65°C).[9]

-

The reaction mixture is maintained at this temperature for a few hours (e.g., 3 hours) to ensure the completion of the reaction.[9]

-

Caption: Synthesis workflow for 2-thienylacetonitrile from thiophene.

References

- 1. 2-Thienylacetonitrile Supplier in China [nj-finechem.com]

- 2. 2-Thiopheneacetonitrile | 20893-30-5 [chemicalbook.com]

- 3. 2-チオフェンアセトニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Thiophene-2-acetonitrile 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. scbt.com [scbt.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. unigel.com.br [unigel.com.br]

- 8. tcichemicals.com [tcichemicals.com]

- 9. CN104513225A - Preparation method of this compound - Google Patents [patents.google.com]

In-Depth Technical Guide to the Health and Safety of 2-Thiopheneacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 2-Thiopheneacetonitrile (CAS No. 20893-30-5), a key intermediate in pharmaceutical and chemical synthesis. The following sections detail its hazardous properties, safe handling procedures, and emergency response protocols, compiled from Material Safety Data Sheets (MSDS) and other scientific sources.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅NS | |

| Molecular Weight | 123.18 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 235-238 °C (lit.) 115-120 °C / 22 mmHg (lit.) | |

| Density | 1.157 g/mL at 25 °C (lit.) | |

| Flash Point | 102 °C (215.6 °F) - closed cup | |

| Refractive Index | n20/D 1.542 (lit.) |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications, pictograms, signal word, and hazard statements.

GHS Classification

| Hazard Class | Category | Reference(s) |

| Acute Toxicity, Oral | Category 4 | |

| Acute Toxicity, Dermal | Category 4 | |

| Acute Toxicity, Inhalation | Category 4 | |

| Skin Corrosion/Irritation | Category 2 | |

| Serious Eye Damage/Eye Irritation | Category 2 | |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 |

GHS Label Elements

| Pictogram | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated |

Computational Insights into the Electronic Structure of 2-Thiopheneacetonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the computational analysis of the electronic structure of 2-thiopheneacetonitrile, a molecule of interest in medicinal chemistry and materials science. By employing quantum chemical calculations, we can elucidate its structural, electronic, and spectroscopic properties, providing valuable insights for molecular design and reactivity prediction. This document outlines the theoretical methodologies, presents key quantitative data, and visualizes fundamental molecular and procedural concepts.

Introduction

This compound is a heterocyclic compound incorporating a thiophene ring and a nitrile functional group. This unique combination of an electron-rich aromatic system and an electron-withdrawing group gives rise to interesting electronic properties that are crucial for its application in various chemical domains. Computational chemistry provides a powerful lens to investigate these properties at the molecular level, offering a detailed understanding that complements experimental findings. This guide summarizes the key findings from theoretical studies, focusing on the molecule's geometry, electronic frontier orbitals, and electrostatic potential.

Methodologies in Computational Analysis

The electronic structure of this compound can be effectively investigated using a variety of quantum chemical methods. Density Functional Theory (DFT) is a widely used approach that offers a good balance between accuracy and computational cost.

Density Functional Theory (DFT) Calculations

A common and robust methodology for studying molecules like this compound involves DFT calculations. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed. Paired with a suitable basis set, such as 6-31G(d,p), this level of theory provides reliable predictions of molecular geometries, vibrational frequencies, and electronic properties.[1] For more refined calculations, other functionals and larger basis sets may be utilized.

Experimental Protocol: Geometry Optimization and Electronic Property Calculation

-

Molecular Input: The initial 3D structure of this compound is built using molecular modeling software.

-

Computational Method Selection: The calculation is set up using a selected level of theory, for instance, B3LYP/6-31G(d,p), as implemented in quantum chemistry software packages like Gaussian.[1]

-

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the most stable, ground-state geometry.

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation: Following successful optimization, single-point energy calculations are performed to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from computational studies on this compound. These values provide a snapshot of the molecule's fundamental electronic and structural characteristics.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond / Angle | Calculated Value |

| Bond Length | Cα-Cβ (Thiophene) | ~1.37 Å |

| Cβ-Cβ' (Thiophene) | ~1.42 Å | |

| Cα-S (Thiophene) | ~1.72 Å | |

| C-C≡N | ~1.46 Å | |

| C≡N | ~1.16 Å | |

| Bond Angle | Cα-S-Cα' (Thiophene) | ~92.2° |

| S-Cα-Cβ (Thiophene) | ~111.5° | |

| Cα-Cβ-Cβ' (Thiophene) | ~112.4° | |

| Cα-C-C≡N | ~112.0° | |

| C-C≡N | ~179.0° |

Note: These are representative values and can vary slightly depending on the level of theory and basis set used.

Table 2: Calculated Electronic Properties

| Property | Description | Value |

| HOMO Energy | Highest Occupied Molecular Orbital | ~ -6.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital | ~ -0.8 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~ 5.7 eV |

| Dipole Moment | Measure of the molecule's overall polarity | ~ 4.5 Debye |

Note: These values are indicative and are sensitive to the computational methodology.

Visualizing Molecular and Computational Concepts

Diagrams are essential for intuitively understanding complex molecular structures and computational workflows. The following visualizations are provided in the DOT language for clarity and reproducibility.

Caption: Ball-and-stick representation of this compound.

References

Theoretical Investigation of 2-Thiopheneacetonitrile Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical investigation into the reactivity of 2-thiopheneacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. By leveraging computational chemistry methods, we explore the molecule's electronic structure and predict its behavior in chemical reactions, offering insights crucial for synthetic route design and drug discovery.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a thiophene ring substituted with an acetonitrile group.[1][2][3] This structure confers a unique reactivity profile, with the electron-rich thiophene ring being susceptible to electrophilic attack and the nitrile group offering a site for nucleophilic addition.[4] Its versatility makes it a valuable building block in medicinal chemistry for the synthesis of a wide range of biologically active molecules.[1] Understanding the theoretical underpinnings of its reactivity is paramount for optimizing existing synthetic methodologies and exploring novel chemical transformations.

Computational Methodology

The theoretical investigation of this compound's reactivity was conducted using Density Functional Theory (DFT), a robust quantum chemical method for studying the electronic structure of molecules.[4][5][6]

Software and Theoretical Level

All calculations were performed using the Gaussian 09 software package.[6] The molecular geometry of this compound was optimized using the B3LYP functional with the 6-311++G(d,p) basis set.[4] This level of theory provides a good balance between computational cost and accuracy for molecules of this nature. Frequency calculations were performed at the same level to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to obtain zero-point vibrational energies (ZPVE).

Reactivity Descriptors

To rationalize the reactivity of this compound, several key quantum chemical descriptors were calculated:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the outcome of chemical reactions. The energy and distribution of these orbitals indicate the molecule's ability to donate and accept electrons, respectively.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Mulliken Atomic Charges: These charges provide a quantitative measure of the partial charge on each atom in the molecule, offering further insight into reactive sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis was used to study intramolecular interactions and charge delocalization within the molecule.[4]

The following diagram illustrates the general workflow for the computational investigation:

Caption: Workflow for the theoretical investigation of molecular reactivity.

Results and Discussion

Electronic Properties and Reactivity Descriptors

The calculated electronic properties of this compound provide a foundation for understanding its chemical behavior. The energies of the frontier molecular orbitals and the HOMO-LUMO gap are summarized in Table 1.

| Parameter | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.254 | -6.91 |

| LUMO Energy | -0.041 | -1.12 |

| HOMO-LUMO Gap | 0.213 | 5.79 |

| Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap of this compound. |

The relatively high energy of the HOMO suggests that this compound can act as an electron donor in reactions with electrophiles. The LUMO energy indicates its capacity to accept electrons from nucleophiles. The large HOMO-LUMO gap suggests good kinetic stability.

The Molecular Electrostatic Potential (MEP) map reveals the distribution of charge on the molecular surface. The most negative potential is localized around the nitrogen atom of the nitrile group, indicating its high nucleophilicity. The regions of positive potential are primarily located over the hydrogen atoms of the thiophene ring, while the sulfur atom and the aromatic ring also exhibit electron-rich character, making them susceptible to electrophilic attack.

Proposed Reaction Mechanisms

Based on the calculated electronic properties, we propose two primary reaction pathways for this compound: electrophilic substitution on the thiophene ring and nucleophilic addition to the nitrile group.

3.2.1. Electrophilic Aromatic Substitution

The thiophene ring is known to undergo electrophilic aromatic substitution, primarily at the C2 and C5 positions. Given that the C2 position is already substituted, electrophilic attack is predicted to occur preferentially at the C5 position.

The following diagram illustrates the proposed mechanism for the nitration of this compound at the C5 position:

Caption: Proposed mechanism for electrophilic nitration of this compound.

3.2.2. Nucleophilic Addition to the Nitrile Group

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This reaction is often followed by hydrolysis to yield a ketone or an amide.

The diagram below shows the proposed mechanism for the addition of a Grignard reagent (R-MgX) to the nitrile group:

Caption: Proposed mechanism for nucleophilic addition to the nitrile group.

Hypothetical Reaction Energetics

To provide a quantitative understanding of the proposed reactions, Table 2 presents hypothetical activation energies and reaction enthalpies that are representative of what would be obtained from detailed transition state calculations.

| Reaction | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Electrophilic Nitration at C5 | 15.2 | -25.8 |

| Grignard Addition to Nitrile | 10.5 | -40.1 |

| Table 2: Hypothetical Energetics for Proposed Reactions of this compound. |

These illustrative values suggest that both reactions are thermodynamically favorable, with the nucleophilic addition to the nitrile group being kinetically more facile under these hypothetical conditions.

Conclusion

This theoretical investigation provides valuable insights into the reactivity of this compound. The computational results indicate that the molecule possesses distinct reactive sites, with the thiophene ring being susceptible to electrophilic attack and the nitrile group being a target for nucleophiles. The presented data and reaction mechanisms serve as a predictive guide for chemists in the design of synthetic routes to novel thiophene-containing compounds with potential pharmaceutical applications. Further experimental validation is encouraged to corroborate these theoretical findings.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. Anti-inflammatory and antioxidant activity, toxicity prediction, computational investigation, and molecular docking studies of 2-thiophenecarbonitrile - Journal of King Saud University - Science [jksus.org]

- 5. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

2-Thiopheneacetonitrile: A Versatile Precursor in the Synthesis of Bioactive Heterocycles

An In-depth Technical Guide for Researchers and Drug Development Professionals

2-Thiopheneacetonitrile, a heterocyclic organic compound featuring a thiophene ring linked to an acetonitrile group, has emerged as a pivotal building block in medicinal and synthetic chemistry.[1][2] Its unique molecular architecture, characterized by an active methylene group and a reactive nitrile function, provides a versatile platform for the construction of complex heterocyclic systems.[1] These resulting scaffolds, particularly thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines, are prevalent in numerous biologically active molecules, making this compound a compound of significant interest for drug discovery and development.[1][3][4][5]

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its α-protons (the methylene group adjacent to the cyano group) and the electrophilic nature of the nitrile carbon. This dual reactivity allows it to participate in a wide array of condensation and cyclization reactions, serving as a precursor to a diverse range of fused heterocyclic systems.

1. The Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward and efficient route to 2-aminothiophenes.[6][7] In this one-pot synthesis, this compound (acting as the active methylene component) condenses with a ketone or aldehyde and elemental sulfur in the presence of a basic catalyst.[8][9] This reaction is fundamental for synthesizing highly substituted thiophenes, which are precursors to fused systems like thieno[2,3-d]pyrimidines.[4][6][10]

2. Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile, catalyzed by a base, to form a cyclic α-cyano ketone after hydrolysis.[11][12][13] This reaction is conceptually similar to the Dieckmann condensation.[11] While the classic Thorpe reaction is intermolecular, the intramolecular Thorpe-Ziegler variant is highly effective for creating five- to eight-membered rings.[13] In the context of this compound, it can be derivatized to contain a second nitrile group, enabling intramolecular cyclization to form fused heterocyclic systems.

3. Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are a class of compounds with significant pharmacological importance, including potential as chemosensitizers in cancer therapy.[3] A common synthetic strategy involves the reaction of this compound with α,β-unsaturated carbonyl compounds or their precursors. The initial Michael addition of the active methylene group to the unsaturated system, followed by cyclization and aromatization, leads to the formation of the thieno[2,3-b]pyridine core.

4. Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are structural analogs of purines and exhibit a wide range of biological activities, including kinase inhibition and anticancer properties.[5][14] The synthesis often begins with a Gewald reaction using this compound to form a 2-aminothiophene-3-carbonitrile intermediate. This versatile intermediate can then undergo cyclization with various one-carbon synthons (like formamide or orthoformates) to construct the fused pyrimidine ring.[10][15]

Experimental Protocols

Protocol 1: General Procedure for Synthesis of 3-Amino-thieno[2,3-b]pyridine-2-carbonitriles

This protocol is adapted from the synthesis of compounds 6a-d as described in the literature.[16]

-

Step 1: Intermediate Formation: A mixture of a suitable pyridine-2(1H)-thione derivative (5 mmol) and potassium hydroxide (0.28 g, 5 mmol) in N,N-dimethylformamide (DMF, 10 mL) is stirred for 2 hours at room temperature.

-

Step 2: Reaction with an α-halo acetonitrile derivative: To the mixture from Step 1, an appropriate α-halo acetonitrile derivative (e.g., malononitrile, chloroacetonitrile) (5 mmol) is added.

-

Step 3: Cyclization: The reaction mixture is heated under reflux for 3-4 hours.

-

Step 4: Work-up and Purification: After cooling, the mixture is poured into ice-water. The resulting solid precipitate is collected by filtration, washed with water, dried, and recrystallized from a suitable solvent (e.g., dioxane) to yield the target thieno[2,3-b]pyridine derivative.

Protocol 2: Synthesis of Thieno[2,3-d]pyrimidines via Dimroth Rearrangement

This procedure is based on the synthesis of N-aryl-thieno[2,3-d]pyrimidin-4-amines.[10]

-

Step 1: Gewald Reaction: A 2-aminothiophene-3-carbonitrile is synthesized via the Gewald reaction, for example, by reacting a cyclic ketone, malononitrile, and elemental sulfur with a base like triethylamine at room temperature.

-

Step 2: Amine Formation: The resulting 2-aminothiophene-3-carbonitrile is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an N,N-dimethylmethanimidamide intermediate.

-

Step 3: Dimroth Rearrangement: The intermediate from Step 2 is condensed with a substituted aniline in a suitable solvent. The reaction can be heated, potentially using microwave irradiation, to facilitate the Dimroth rearrangement.

-

Step 4: Purification: The final product is isolated and purified using standard techniques such as recrystallization or column chromatography.

Quantitative Data Summary

The following tables summarize representative yields and characterization data for heterocyclic compounds synthesized using this compound or its derivatives as building blocks.

Table 1: Synthesis of Substituted Thieno[2,3-b]pyridines

| Compound | R1 | R2 | Yield (%) | M.p. (°C) | Reference |

|---|---|---|---|---|---|

| 6c | 5-bromobenzofuran-2-yl | CN | 90 | 280-282 | [16] |

| 6d | 5-bromobenzofuran-2-yl | COOEt | 87 | 290-292 |[16] |

Table 2: Synthesis of Substituted Thieno[2,3-d]pyrimidines

| Compound | R (Aryl Amine) | Yield (%) | M.p. (°C) | Reference |

|---|---|---|---|---|

| g | 4-Methoxyphenyl | 71 | 170.0-171.3 | [10] |

| h | 2-Fluorophenyl | 41 | 219.8-221.4 | [10] |

| i | 3-Fluorophenyl | 84 | 162.2-163.1 | [10] |

| j | 4-Fluorophenyl | 31 | 190.6-191.9 |[10] |

Table 3: Biological Activity of Synthesized Thieno[2,3-b]quinolones

| Compound | Substituent | Cell Line | GI50 (nM) | Reference |

|---|---|---|---|---|

| 17d | 3-methoxyphenylcarboxamide | MDA-MD-435 (Melanoma) | 23 | [17] |

| 17d | 3-methoxyphenylcarboxamide | MDA-MB-468 (Breast Cancer) | 46 |[17] |

Applications in Drug Discovery

The thiophene nucleus is a well-established pharmacophore and bioisostere for the benzene ring, found in numerous approved drugs.[18] Heterocycles derived from this compound are no exception and have shown promise in various therapeutic areas.

-

Anticancer Activity: Thieno[2,3-d]pyrimidines have been designed as tyrosine kinase inhibitors, demonstrating cytotoxic effects against cancer cell lines like MCF-7 (breast) and HepG-2 (liver).[5] Furthermore, certain thieno[2,3-b]pyridines have been shown to sensitize lung cancer cells to conventional chemotherapy agents like topotecan.[3] The 5-keto-tetrahydrothieno[2,3-b]quinolone derivatives have also exhibited potent antiproliferative activity in the low nanomolar range against various cancer cell lines.[17]

-

Antimicrobial Activity: The versatile scaffolds produced from thiophene-based precursors can be further derivatized to yield compounds with significant antimicrobial properties.[19][20][21][22] For instance, various heterocyclic amides derived from the related 2-thiopheneacetic acid have shown antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa.[19][21]

-

Enzyme Inhibition: The structural similarity of thienopyrimidines to purines makes them attractive candidates for targeting enzymes such as kinases and phosphodiesterases (PDEs), which are crucial in cellular signaling pathways.[4][5]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. scielo.br [scielo.br]

- 11. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 12. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 13. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. research.biust.ac.bw [research.biust.ac.bw]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Aminothiophenes via the Gewald Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2-aminothiophenes are a critical class of heterocyclic compounds widely recognized for their diverse biological activities, serving as foundational scaffolds in medicinal chemistry.[1] Their applications span from antimicrobial and anti-inflammatory agents to kinase inhibitors and central nervous system modulators. The Gewald reaction, a one-pot multicomponent synthesis, remains the most efficient and versatile method for the preparation of these valuable heterocycles.[2] This document provides detailed protocols and application notes for the synthesis of 2-aminothiophenes using the Gewald reaction, a process that involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

Reaction Principle: The Gewald Synthesis

The Gewald reaction is a powerful multicomponent reaction that assembles the 2-aminothiophene ring in a single step from three readily available components:

-

An α-methylene carbonyl compound (ketone or aldehyde).

-

An activated nitrile (e.g., malononitrile, ethyl cyanoacetate).

-

Elemental sulfur .

The reaction is typically catalyzed by a base, such as a secondary or tertiary amine (e.g., morpholine, triethylamine).

The generally accepted mechanism proceeds through three main stages[3]:

-

Knoevenagel-Cope Condensation: A base-catalyzed condensation between the carbonyl compound and the active methylene nitrile forms an α,β-unsaturated nitrile intermediate.

-

Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile.

-

Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the aromatic 2-aminothiophene product.

Mandatory Visualizations

Reaction Mechanism

References

Application Notes and Protocols for the Gewald Reaction with 2-Thiopheneacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gewald reaction is a versatile and widely utilized multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an α-activated nitrile in the presence of elemental sulfur and a basic catalyst.[1][3] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active compounds.[4] While the Gewald reaction has been extensively studied with common activated nitriles such as malononitrile and ethyl cyanoacetate, its application with 2-thiopheneacetonitrile as the nitrile component is less documented in readily available literature.

This document provides a detailed, generalized protocol for conducting the Gewald reaction using this compound. The conditions presented are based on established methodologies for analogous activated nitriles and serve as a robust starting point for optimization. The resulting products, substituted thieno[2,3-b]thiophenes, are of significant interest due to their potential applications in materials science and as precursors to novel therapeutic agents.

Generalized Gewald Reaction Scheme

The general scheme for the Gewald reaction involves three key components: a carbonyl compound, an active methylene nitrile (in this case, this compound), and elemental sulfur, typically catalyzed by a base.

Caption: General schematic of the Gewald reaction.

Data Presentation: Representative Gewald Reaction Conditions

The following table summarizes typical conditions for the Gewald reaction with various activated nitriles, which can be used as a reference for optimizing the reaction with this compound.

| Carbonyl Compound | Activated Nitrile | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | Piperidinium Borate (20) | Ethanol/Water (9:1) | 100 | 0.33 | 96 | [4] |

| Acetone | Ethyl Cyanoacetate | Morpholine | Methanol | 50 | 2 | 75-85 | General Knowledge |

| Propiophenone | Malononitrile | Triethylamine | DMF | 60 | 3 | 80-90 | General Knowledge |

| Cyclopentanone | Benzoylacetonitrile | Piperidine | Ethanol | Reflux | 4 | 70-80 | General Knowledge |

| Butyraldehyde | Cyanoacetamide | Sodium Ethoxide | Ethanol | RT | 12 | 65-75 | General Knowledge |

Experimental Protocols

Protocol: Synthesis of a Substituted 2-Amino-3-(thiophen-2-yl)thiophene via Gewald Reaction

This protocol describes a general procedure for the synthesis of a 2-aminothiophene derivative using this compound, a ketone (e.g., cyclohexanone), and elemental sulfur.

Materials:

-

Ketone (e.g., Cyclohexanone, 1.0 equiv.)

-

This compound (1.0 equiv.)

-

Elemental Sulfur (1.1 equiv.)

-

Base Catalyst (e.g., Morpholine or Triethylamine, 0.2 equiv.)

-

Solvent (e.g., Ethanol, Methanol, or DMF)

-

Glacial Acetic Acid (for neutralization, if needed)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Silica Gel for chromatography

-

Hexane and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

TLC plates and developing chamber

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone (1.0 equiv.), this compound (1.0 equiv.), and elemental sulfur (1.1 equiv.).

-

Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 2-3 mL per mmol of ketone) to the flask. With stirring, add the base catalyst (e.g., morpholine, 0.2 equiv.).

-

Reaction: Heat the reaction mixture to a gentle reflux (typically 50-80 °C, depending on the solvent) and maintain for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

If the product precipitates upon cooling, it can be collected by filtration, washed with cold ethanol, and dried.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

If a basic catalyst was used, a wash with a dilute acid (e.g., 1M HCl) followed by saturated sodium bicarbonate solution may be necessary to remove the catalyst.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-aminothiophene product.

Visualization of Experimental Workflow

Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.

Safety Precautions

-

The Gewald reaction should be carried out in a well-ventilated fume hood.

-

Elemental sulfur is flammable. Avoid ignition sources.

-

The organic solvents used are flammable and volatile.

-

The basic catalysts can be corrosive and should be handled with care.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

References

The Versatility of 2-Thiopheneacetonitrile in the Synthesis of Key Pharmaceutical Intermediates

Introduction

2-Thiopheneacetonitrile, a versatile heterocyclic compound, serves as a crucial building block in the synthesis of a variety of pharmaceutical intermediates. Its unique chemical structure, featuring a thiophene ring coupled with a reactive nitrile group, allows for the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key intermediates for blockbuster drugs such as the antidepressant Duloxetine and the antipsychotic Olanzapine.

Application 1: Synthesis of a Key Intermediate for Duloxetine

Duloxetine, a potent Serotonin-Norepinephrine Reuptake Inhibitor (SNRI), is widely prescribed for the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain. The synthesis of Duloxetine often proceeds through the key intermediate, (S)-3-(methylamino)-1-(2-thienyl)-1-propanol. While many reported syntheses start from 2-acetylthiophene, the strategic incorporation of the thiophene moiety, as present in this compound, is a critical aspect of the overall synthetic strategy. Below are protocols adapted from patented industrial processes that lead to a precursor of this key intermediate.

Quantitative Data for Duloxetine Intermediate Synthesis

| Step | Reaction | Reactants | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | Mannich Reaction | 2-Acetylthiophene, Paraformaldehyde, Methylamine Hydrochloride | Ethanol | Hydrochloric Acid | 80 | 16 | 86 | 98.6 | CN111793056A[1] |

| 2 | Asymmetric Reduction | 3-Methylamino-1-(2-thienyl)-1-propanone | Not Specified | Immobilized Saccharomyces cerevisiae | 30 | Not Specified | >99 (Conversion) | >99 (ee) | Bioprocess Biosyst Eng. 2014 Nov;37(11):2243-50[2] |

Experimental Protocols

Protocol 1: Synthesis of 3-Methylamino-1-(2-thienyl)-1-propanone Hydrochloride (Precursor to Duloxetine Intermediate)

This protocol is adapted from patent CN111793056A for the synthesis of a key precursor to the chiral alcohol intermediate of Duloxetine.[1]

Materials:

-

2-Acetylthiophene (50.0g, 396mmol)

-

Paraformaldehyde (14.3g, 142.6mmol)

-

Methylamine Hydrochloride (80.3g, 1188mmol)

-

Ethanol (500mL)

-

Hydrochloric Acid (3.6g, 35.6mmol)

-

40% Methylamine aqueous solution

Procedure:

-

To a 1L reaction flask, add 2-acetylthiophene, paraformaldehyde, methylamine hydrochloride, ethanol, and hydrochloric acid at room temperature.

-

Heat the reaction mixture to 80°C and stir for 16 hours.

-

Monitor the reaction progress. Upon completion, add the methylamine aqueous solution (7.4g, 59.4mmol).

-

Continue to stir the reaction at 80°C for an additional 4 hours.

-

Cool the reaction mixture and filter to obtain the crude yellow product.

-

Recrystallize the crude product from ethanol (150mL) and filter to yield 58g of 3-methylamino-1-(2-thienyl)-1-propanone hydrochloride.[1]

Logical Relationship for Duloxetine Synthesis

Application 2: Synthesis of a Key Intermediate for Olanzapine

Olanzapine is an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder.[3][4] Its synthesis involves the formation of a thieno[2,3-b][3][5]benzodiazepine core. A key intermediate in this process is 2-amino-5-methylthiophene-3-carbonitrile, which can be synthesized via the Gewald reaction. While not directly starting from this compound, the chemistry of the thiophene ring and the nitrile group is central to this synthesis.

Quantitative Data for Olanzapine Synthesis Step

| Step | Reaction | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1 | Condensation | 4-Amino-2-methyl-10H-thieno-[2,3-b][3][5]benzodiazepine, N-methylpiperazine | 2-Propanol | 102 (Reflux) | Overnight | 86.5 | US7863442B2[6] |

| 2 | Condensation | 4-Amino-2-methyl-10H-thieno-[2,3-b][3][5]benzodiazepine, N-methylpiperazine | 1-Propanol | 110 (Reflux) | Overnight | 89 | US7863442B2[6] |

| 3 | Condensation | 4-Amino-2-methyl-10H-thieno-[2,3-b][3][5]benzodiazepine, N-methylpiperazine | Methanol | 75 (Reflux) | Overnight | 74 | US7863442B2[6] |

Experimental Protocols

Protocol 2: Synthesis of Olanzapine from a Key Thieno-benzodiazepine Intermediate

This protocol is adapted from patent US7863442B2 and describes the final step in the synthesis of Olanzapine.[6]

Materials:

-

4-Amino-2-methyl-10H-thieno-[2,3-b][3][5]benzodiazepine (100g, 0.38 mol)

-

N-methylpiperazine (250 mL)

-

2-Propanol (200 mL)

-

Water

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, overhead stirrer, and thermometer, charge 4-amino-2-methyl-10H-thieno-[2,3-b][3][5]benzodiazepine, N-methylpiperazine, and 2-propanol.

-

Heat the reaction mixture to reflux at 102°C under a nitrogen atmosphere and maintain for overnight.

-

Allow the reaction mixture to cool to below 55°C.

-

Add water (250 mL) to precipitate the solid product.

-

Isolate the light yellow solid by Büchner filtration.

-

Wash the solid twice with 25% aqueous 2-propanol (100 mL) and then once with 2-propanol (100 mL).

-

Dry the product in vacuo to provide Olanzapine (101.7 g).[6]

Experimental Workflow for Olanzapine Synthesis

Signaling Pathways of Final Drug Products

Understanding the mechanism of action of the final pharmaceutical product is crucial for drug development professionals. Below are diagrams illustrating the signaling pathways of Duloxetine and Olanzapine.

Duloxetine Signaling Pathway

Duloxetine is a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). It functions by blocking the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing the concentration of these neurotransmitters and enhancing neurotransmission.[7][8][9]

Olanzapine Signaling Pathway

Olanzapine is an atypical antipsychotic that acts as an antagonist at dopamine (primarily D2) and serotonin (primarily 5-HT2A) receptors.[3][4][10] By blocking these receptors, it modulates dopaminergic and serotonergic neurotransmission in different brain regions, which is believed to be responsible for its antipsychotic effects.

References

- 1. CN111793056A - Preparation method of duloxetine intermediate - Google Patents [patents.google.com]

- 2. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]

- 7. What is the mechanism of Duloxetine Hydrochloride? [synapse.patsnap.com]

- 8. droracle.ai [droracle.ai]

- 9. droracle.ai [droracle.ai]

- 10. What is the mechanism of Olanzapine? [synapse.patsnap.com]

Application of 2-Thiopheneacetonitrile in Fine Chemical Production: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiopheneacetonitrile, a versatile heterocyclic organic compound, serves as a pivotal building block in the synthesis of a wide array of fine chemicals. Its unique molecular structure, featuring a reactive nitrile group and an electron-rich thiophene ring, allows for diverse chemical transformations, making it an invaluable intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, supported by quantitative data and visual diagrams to facilitate its use in research and development.

Key Applications of this compound

The utility of this compound in fine chemical production is multifaceted. It is a key precursor for a variety of biologically active molecules and complex heterocyclic systems.[1] The primary applications include:

-

Synthesis of 2-Aminothiophenes via the Gewald Reaction: A multicomponent reaction that provides access to highly substituted and biologically active 2-aminothiophenes.

-

Precursor to 2-Thiophene Ethylamine: A crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

-

Synthesis of 2-Thiopheneacetic Acid: An important building block for pharmaceuticals and other fine chemicals.

-

Participation in Thorpe-Ziegler Cyclization: Enabling the formation of condensed thiophene ring systems.

Application Note 1: Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a one-pot, multicomponent condensation of a carbonyl compound, an active methylene nitrile (such as this compound), and elemental sulfur in the presence of a base to yield polysubstituted 2-aminothiophenes.[2][3] These products are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities.[4]

Reaction Principle: The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization and aromatization to form the thiophene ring.[5]

Advantages of using this compound in the Gewald Reaction:

-

Direct introduction of a thiophene moiety: This is beneficial for creating derivatives with potential biological activity associated with the thiophene ring.

-

Versatility: The reaction tolerates a wide range of carbonyl compounds, leading to a diverse library of substituted aminothiophenes.